N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
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Overview
Description
N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound It belongs to the class of piperidine carboxamides, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-chlorophenyl group: This step may involve a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Attachment of the 6-methylpyridazin-3-yl group: This can be done through coupling reactions, such as Suzuki or Heck coupling.
Formation of the carboxamide group: This involves the reaction of the amine group with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the pyridazine ring.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce various functional groups to the phenyl ring.
Scientific Research Applications
N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent for treating various conditions.
Industry: Use in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-1-(pyridazin-3-yl)piperidine-3-carboxamide
- N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide
Uniqueness
The presence of the 6-methyl group on the pyridazine ring and the specific positioning of the carboxamide group may confer unique biological properties to N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-12-7-8-16(21-20-12)22-9-3-4-13(11-22)17(23)19-15-6-2-5-14(18)10-15/h2,5-8,10,13H,3-4,9,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFDGYOSACHRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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